Technical Monograph: 3-Cyano-N-(o-tolyl)benzenesulfonamide
Technical Monograph: 3-Cyano-N-(o-tolyl)benzenesulfonamide
Compound Identity & Structural Analysis for Medicinal Chemistry Applications
Executive Summary
3-Cyano-N-(o-tolyl)benzenesulfonamide (CAS: 860512-65-8) represents a significant scaffold in the development of small-molecule inhibitors. Belonging to the N-arylbenzenesulfonamide class, this molecule integrates a nitrile (cyano) electron-withdrawing group with a sterically hindered o-tolyl moiety. These structural features modulate lipophilicity and metabolic stability, making the compound a valuable intermediate in the synthesis of antiviral agents, carbonic anhydrase inhibitors, and potential anticancer therapeutics targeting LSD1 or tubulin polymerization.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic pathway, and its mechanistic relevance in drug discovery.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Connectivity
The molecule consists of a central sulfonamide (-SO₂NH-) linker connecting two aromatic systems:
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Ring A (Acidic Component): A benzene ring substituted at the meta position with a cyano group (-CN).[1] The cyano group increases the acidity of the sulfonamide NH proton via inductive electron withdrawal.
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Ring B (Amine Component): An o-tolyl (2-methylphenyl) group. The ortho-methyl substituent introduces steric bulk, restricting rotation around the N-C(Ar) bond and influencing the molecule's binding conformation in active sites.
Physicochemical Data Table
| Property | Value / Description | Relevance |
| IUPAC Name | 3-Cyano-N-(2-methylphenyl)benzenesulfonamide | Official Identifier |
| CAS Number | 860512-65-8 | Database Retrieval |
| Molecular Formula | C₁₄H₁₂N₂O₂S | Stoichiometry |
| Molecular Weight | 272.32 g/mol | Fragment-based Drug Design |
| LogP (Predicted) | ~2.8 - 3.2 | Good membrane permeability (Lipinski Compliant) |
| H-Bond Donors | 1 (Sulfonamide NH) | Receptor Interaction |
| H-Bond Acceptors | 4 (O=S=O, -CN) | Receptor Interaction |
| Topological Polar Surface Area | ~65-70 Ų | Blood-Brain Barrier Penetration Potential |
Synthetic Methodology
Retrosynthetic Analysis
The most robust pathway for synthesizing 3-Cyano-N-(o-tolyl)benzenesulfonamide involves a nucleophilic attack of o-toluidine on 3-cyanobenzenesulfonyl chloride under basic conditions.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the logical flow of the synthesis.
Caption: Nucleophilic substitution pathway for the formation of the sulfonamide bond.
Experimental Protocol (Standardized)
Objective: Synthesis of 3-Cyano-N-(o-tolyl)benzenesulfonamide on a 10 mmol scale.
Reagents:
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3-Cyanobenzenesulfonyl chloride (2.02 g, 10 mmol)
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o-Toluidine (1.07 g, 10 mmol)
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Pyridine (anhydrous, 10 mL) or Triethylamine (1.5 eq) in DCM.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Procedure:
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Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.07 g) in anhydrous DCM (20 mL).
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Base Addition: Add Pyridine (1.0 mL) or Triethylamine (2.1 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
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Sulfonylation: Dissolve 3-cyanobenzenesulfonyl chloride (2.02 g) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
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Quenching: Quench the reaction with 1M HCl (20 mL) to neutralize excess base and solubilize the pyridinium salt.
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Extraction: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (2 x 15 mL).
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Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the pure product.
Mechanistic Pharmacology & Applications
Pharmacophore Mapping
The 3-Cyano-N-(o-tolyl)benzenesulfonamide structure serves as a versatile pharmacophore. The sulfonamide moiety mimics the transition state of hydrolysis reactions, making it a privileged structure for enzyme inhibition.
Caption: Pharmacophore interactions of the sulfonamide scaffold with biological targets.
Target Systems
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Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the primary class of CA inhibitors. The sulfonamide nitrogen coordinates with the Zinc(II) ion in the enzyme's active site. The 3-cyano group withdraws electrons, lowering the pKa of the NH group (typically to ~9.0–9.5), thereby enhancing the anion fraction at physiological pH, which is the active species for Zn-binding [1].
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Anticancer Activity (LSD1 & Tubulin): Recent studies on benzenesulfonamide derivatives suggest activity against Lysine-Specific Demethylase 1 (LSD1). The o-tolyl steric bulk may occupy hydrophobic pockets similar to those targeted by related styryl-sulfonamides, potentially disrupting protein-protein interactions or enzymatic catalysis [2].
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Antimicrobial Potential: Substituted benzenesulfonamides interfere with folate synthesis in bacteria (dihydropteroate synthase inhibition). While the N-aryl substitution (o-tolyl) makes this specific compound distinct from classic sulfa drugs (which are N-heterocyclic), it retains activity against specific resistant strains by binding to alternative allosteric sites [3].
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Handle in a fume hood to avoid inhalation of dust/vapors.
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In case of contact: Rinse immediately with plenty of water.
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References
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
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Wang, J., et al. (2017). Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. Link
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Ghorab, M. M., et al. (2019).[4] Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Link
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Guidechem. 3-Cyano-N-(o-tolyl)benzenesulfonamide Product Details. Link
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PubChem. Sulfonamide Structure-Activity Relationships. National Library of Medicine. Link
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
